4-(Phenylsulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane
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Overview
Description
4-(Phenylsulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane is a heterocyclic compound that contains a thiazepane ring, a phenylsulfonyl group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Phenylsulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane typically involves the formation of the thiazepane ring followed by the introduction of the phenylsulfonyl and thiophene groups. One common method involves the cyclization of a suitable precursor containing the necessary functional groups. For example, the reaction of a thiophene derivative with a sulfonyl chloride in the presence of a base can yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-(Phenylsulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The phenylsulfonyl group can be reduced to a phenylthiol group.
Substitution: The compound can undergo nucleophilic substitution reactions at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can react with the sulfonyl group in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phenylthiol derivatives.
Substitution: Various substituted thiazepane derivatives.
Scientific Research Applications
4-(Phenylsulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(Phenylsulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane involves its interaction with specific molecular targets. The phenylsulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the compound. The thiophene ring can participate in π-π interactions with aromatic residues in biological targets, while the thiazepane ring can provide structural rigidity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-(Phenylsulfonyl)-7-(furan-2-yl)-1,4-thiazepane: Similar structure but with a furan ring instead of a thiophene ring.
4-(Phenylsulfonyl)-7-(pyridin-2-yl)-1,4-thiazepane: Contains a pyridine ring instead of a thiophene ring.
Uniqueness
4-(Phenylsulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane is unique due to the presence of the thiophene ring, which imparts distinct electronic properties compared to other heterocycles
Properties
IUPAC Name |
4-(benzenesulfonyl)-7-thiophen-2-yl-1,4-thiazepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S3/c17-21(18,13-5-2-1-3-6-13)16-9-8-15(20-12-10-16)14-7-4-11-19-14/h1-7,11,15H,8-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOQNHRWBMBTNPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CS2)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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